molecular formula C7H12N4 B580804 N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine CAS No. 1227465-81-7

N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine

Cat. No.: B580804
CAS No.: 1227465-81-7
M. Wt: 152.201
InChI Key: KNPNIGWUZQOHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine ( 1227465-81-7) is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol . This aminopyrimidine derivative is supplied for research purposes only. Compounds featuring the aminopyrimidine core are of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . The aminopyrimidine scaffold is a common pharmacophore found in various small molecules that have been investigated as potential therapeutics, including those evaluated for anti-cancer properties . Researchers may explore this compound as a key building block or intermediate in synthetic chemistry routes. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-5-(methylaminomethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-8-3-6-4-10-7(9-2)11-5-6/h4-5,8H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPNIGWUZQOHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(N=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminone-Guanidine Cyclization

A primary route involves cyclization reactions between enaminones and guanidine derivatives. Enaminones, synthesized via condensation of ketones with dimethylformamide dimethylacetal (DMF-DMA), react with guanidine hydrochloride under basic conditions to form the pyrimidine core.

Example Procedure

  • Enaminone Synthesis :

    • 5-Acetylthiazole derivatives are prepared by reacting thioureas with chloroacetone.

    • Fluorination of intermediates using SelectFluor in methanol yields fluorinated enaminones.

  • Pyrimidine Formation :

    • Enaminones (e.g., 13 or 14 ) are heated with guanidine hydrochloride in ethanol at 80°C for 12 hours.

    • The reaction proceeds via nucleophilic attack and cyclization, yielding this compound after workup.

Key Data

Starting MaterialReagent/ConditionsYieldReference
5-AcetylthiazoleGuanidine HCl, 80°C65–85%

Nucleophilic Substitution Approaches

Aryl halides undergo nucleophilic substitution with methylamine derivatives to install the methylaminomethyl group. This method is advantageous for late-stage functionalization.

Typical Workflow

  • Halogenation :

    • Pyrimidin-2-amine derivatives are brominated at the 5-position using N-bromosuccinimide (NBS).

  • Amination :

    • The brominated intermediate reacts with methylamine in 2-methoxyethanol at 80°C for 8 hours.

    • Sodium bicarbonate is added to neutralize HCl byproducts, followed by extraction with ethyl acetate (EtOAc).

Optimization Note :

  • Using polar aprotic solvents (e.g., DMF) improves substitution efficiency but requires rigorous drying.

Reductive Amination Methods

Reductive amination offers a streamlined approach to introduce the methylamino group.

Procedure

  • Aldehyde Intermediate :

    • 5-Formylpyrimidin-2-amine is synthesized via Vilsmeier-Haack formylation.

  • Reductive Amination :

    • The aldehyde reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6.

    • Yields up to 75% are reported after purification by silica gel chromatography.

Advantages :

  • Avoids harsh halogenation steps.

  • Compatible with acid-sensitive substrates.

Salt Formation and Purification

The free base is often converted to its dihydrochloride salt for enhanced stability.

Salt Preparation

  • Acid Treatment :

    • The free base is dissolved in anhydrous methanol and treated with HCl gas at 0°C.

    • Precipitation yields the dihydrochloride salt with >95% purity.

  • Crystallization :

    • Recrystallization from ethanol/water mixtures removes residual impurities.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield RangeScalabilityKey Challenges
Enaminone Cyclization65–85%HighMulti-step synthesis
Nucleophilic Substitution60–75%ModerateCompeting elimination reactions
Reductive Amination70–75%HighSensitivity to pH
  • Enaminone Cyclization is preferred for large-scale production due to robust yields.

  • Reductive Amination suits lab-scale synthesis of derivatives with modified substituents.

Experimental Optimization and Troubleshooting

Reaction Monitoring

  • HPLC Analysis : Critical for tracking intermediate consumption (e.g., 9 in Scheme 14 of).

  • TLC Validation : Silica gel TLC (DCM:MeOH 9:1) confirms reaction completion.

Common Issues

  • Byproduct Formation : Dicyclopentylthiourea (5 ) forms during thiourea synthesis but is removable via flash chromatography.

  • Phosphorous Salts : Contaminants from diphenylphosphoryl azide (DPPA) require aqueous washes.

Applications and Derivative Synthesis

This compound is a precursor to CDK4/6 inhibitors (e.g., 30i ) and kinase-targeted therapies.

Derivatization Examples

  • Thiazole Hybrids : Condensation with thiazole acetates yields dual-action inhibitors.

  • Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions introduce aryl groups for enhanced bioactivity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine with three structurally related pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₆H₁₀N₄ 138.174 -NHCH₃ (position 2), -CH₂NHCH₃ (position 5 Potential intermediate for drug synthesis
N-Methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA) C₁₃H₁₂N₄ 224.26 (calculated) -NHCH₃ (position 2), -C≡CPh (position 5) mGlu5 receptor modulator
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C₂₅H₂₂FN₅O 443.48 -Ph, -F, -OCH₃, -CH₃ substituents Antimicrobial activity; crystal structure stabilized by C–H⋯O bonds
2-(Methylamino)pyrimidine-5-boronic acid pinacol ester C₁₂H₂₀BN₃O₂ 235.09 -B(OR)₂ (position 5), -NHCH₃ (position 2) Suzuki coupling intermediate
Key Observations:
  • In contrast, MPPA’s phenylethynyl group (–C≡CPh) enhances lipophilicity, likely improving blood-brain barrier penetration for CNS targets .
  • Biological Activity : The fluorophenyl and methoxyphenyl substituents in the compound from introduce bulk and electronic effects, enabling antimicrobial activity and influencing crystal packing via weak hydrogen bonds.
  • Synthetic Utility : The boronic ester in the pinacol derivative facilitates cross-coupling reactions, making it valuable for constructing complex molecules in medicinal chemistry .

Research Findings and Functional Differences

Target Compound vs. MPPA (Metabotropic Glutamate Receptor Modulator)
  • MPPA (N-Methyl-5-(phenylethynyl)pyrimidin-2-amine) acts as a positive allosteric modulator (PAM) of the mGlu5 receptor, a target for neurological disorders . Its phenylethynyl group likely enhances receptor binding through π-π interactions.
  • This compound lacks the extended aromatic system of MPPA, which may limit its affinity for hydrophobic binding pockets but could improve solubility for in vitro assays.
Target Compound vs. Antimicrobial Pyrimidine Derivative
  • The fluorophenyl/methoxyphenyl-substituted analog exhibits antimicrobial activity attributed to its ability to disrupt bacterial cell membranes or enzyme function. Its crystal structure reveals intramolecular N–H⋯N hydrogen bonds, enhancing stability .
  • The target compound’s simpler structure may lack this bioactivity but could serve as a precursor for synthesizing analogs with tailored substituents.
Target Compound vs. Boronic Ester Intermediate
  • The boronic ester derivative is a versatile intermediate in Suzuki-Miyaura reactions, enabling rapid diversification of pyrimidine scaffolds .
  • The target compound’s primary amine and methylamino groups make it more suitable for further functionalization via alkylation or condensation reactions.

Biological Activity

N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a target for anticancer therapies .
  • Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties. For instance, it has been reported to accelerate apoptosis in cancer cell lines and suppress tumor growth in vivo models .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how modifications to its structure can enhance or diminish its biological activity:

Substituent Effect on Activity
Methyl group at N1Enhances binding affinity to CDK2
Variations at C5Alter potency and selectivity for CDK inhibition

Research indicates that specific substitutions at the C5 position of the pyrimidine ring are crucial for maintaining high potency against target enzymes .

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, this compound demonstrated an IC50 value in the low micromolar range, effectively reducing cell viability and inducing apoptosis. Flow cytometry analyses confirmed increased levels of apoptotic markers in treated cells .
  • Inhibition of CDK Activity : A comparative study showed that this compound inhibited CDK2 with an IC50 value significantly lower than many existing inhibitors. This selectivity suggests potential for development as a therapeutic agent targeting specific cancer types characterized by dysregulated CDK activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Target IC50 (µM) Notes
2-AminopyrimidineCDK20.5General inhibitor, less selective
PazopanibReceptor tyrosine kinase0.1Used in cancer therapy
N-Methyl-5-methylaminomethylpyrimidinCDK20.3Highly selective for CDK inhibition

This table illustrates how this compound compares favorably in terms of selectivity and potency against similar compounds.

Q & A

Q. What synthetic routes are available for N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine, and what intermediates are critical?

The synthesis of pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitution and alkylation. For example, similar compounds are synthesized via intermediates like 6-methyl-2-phenyl-4-thio-5-pyrimidinecarboxylic acid, followed by functionalization at the 5-position with methylamino groups ( ). Key steps may include:

  • Condensation reactions to form the pyrimidine core.
  • Methylamination using methylamine or protected derivatives (e.g., via reductive amination or nucleophilic attack).
  • Purification via column chromatography or recrystallization.
    Critical intermediates include halogenated pyrimidines (e.g., 5-bromo derivatives) for cross-coupling or substitution reactions ().

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and methyl group integration.
  • X-ray crystallography to resolve molecular conformation and hydrogen-bonding networks. For instance, similar pyrimidines exhibit intramolecular N–H⋯N hydrogen bonds that stabilize six-membered rings ().
  • Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns.

Q. How does the crystal structure of this compound inform its stability and reactivity?

Crystal packing often reveals weak interactions (e.g., C–H⋯O, C–H⋯π) that stabilize the lattice. For example, in analogous structures, methoxy groups participate in hydrogen bonds, forming polymeric chains ( ) . Dihedral angles between pyrimidine and substituent planes (e.g., ~12° for phenyl groups) indicate steric and electronic effects on molecular rigidity .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, solvent polarity). For example, polar aprotic solvents (DMF) may enhance nucleophilic substitution rates.
  • Catalysis: Transition metals (Pd, Cu) could mediate cross-coupling reactions, as seen in boron-containing pyrimidine syntheses ().
  • In-situ monitoring: Techniques like FT-IR or HPLC track intermediate formation and byproduct generation.

Q. What role do substituent conformations play in biological activity?

  • Structure-Activity Relationship (SAR): The orientation of methylamino groups affects hydrogen-bonding potential with biological targets. For example, coplanar arrangements of aromatic rings (e.g., pyrimidine and fluorophenyl groups) enhance π-π stacking in enzyme active sites ().
  • Docking studies: Molecular dynamics simulations predict binding modes to targets like kinases or antimicrobial proteins ().

Q. How do discrepancies in hydrogen-bonding patterns across studies impact data interpretation?

Variations in crystallization conditions (e.g., solvent, temperature) can alter hydrogen-bond networks. For instance, in polymorphic forms of related compounds, the absence of N–H⋯N bonds in one structure may reduce thermal stability ( ) . Mitigation strategies:

  • Compare multiple datasets (PXRD, DSC) to identify phase-dependent interactions.
  • Use Hirshfeld surface analysis to quantify intermolecular contacts.

Q. Methodological Notes

  • Crystallographic refinement: SHELX software is widely used for small-molecule structure determination, though newer tools (e.g., OLEX2) offer enhanced automation ().
  • Biological assays: Microbiological testing (e.g., MIC determination) should follow CLSI guidelines for reproducibility ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.